(5-Hydroxy-m-tolyl)trimethylammonium bromide

Description

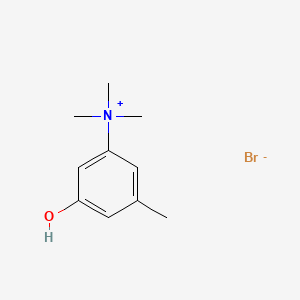

(5-Hydroxy-m-tolyl)trimethylammonium bromide is a quaternary ammonium compound characterized by a hydroxy-substituted m-tolyl group attached to a trimethylammonium bromide moiety. Key features include:

- Structure: Aromatic ring with hydroxyl (-OH) and methyl (-CH₃) substituents at the meta position, coupled with a positively charged trimethylammonium group and bromide counterion.

- Applications: Likely relevant in surfactant chemistry, pharmaceutical formulations, or materials science, similar to other quaternary ammonium salts .

Properties

CAS No. |

66967-99-5 |

|---|---|

Molecular Formula |

C10H16BrNO |

Molecular Weight |

246.14 g/mol |

IUPAC Name |

(3-hydroxy-5-methylphenyl)-trimethylazanium;bromide |

InChI |

InChI=1S/C10H15NO.BrH/c1-8-5-9(11(2,3)4)7-10(12)6-8;/h5-7H,1-4H3;1H |

InChI Key |

WLAJCVWBERTRKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)O)[N+](C)(C)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-m-tolyl)trimethylammonium bromide typically involves the quaternization of (5-Hydroxy-m-tolyl)amine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient production of this compound.

Types of Reactions:

Oxidation: The hydroxy group in this compound can undergo oxidation to form a quinone derivative.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents such as water or methanol.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted ammonium salts.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H16BrNO

- Molecular Weight : 247.15 g/mol

- Structure : The compound consists of a trimethylammonium group attached to a hydroxylated m-tolyl moiety, which contributes to its surfactant properties and biological activity.

Surfactant Applications

(5-Hydroxy-m-tolyl)trimethylammonium bromide functions effectively as a surfactant due to its amphiphilic nature. Its applications include:

- Emulsification : It stabilizes emulsions in cosmetic formulations and food products by reducing surface tension.

- Detergency : Used in cleaning agents for its ability to remove dirt and oils from surfaces.

- Antistatic Agent : Employed in textiles to reduce static electricity build-up.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

- Bactericidal Activity : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Studies have shown that it can inhibit bacterial growth at low concentrations, making it suitable for use in disinfectants and antiseptics .

- Fungicidal Effects : Demonstrates antifungal properties, which can be beneficial in agricultural applications for crop protection.

Pharmaceutical Applications

The compound has potential uses in the pharmaceutical industry:

- Drug Delivery Systems : Its surfactant properties facilitate the solubilization of poorly soluble drugs, enhancing bioavailability.

- Antidiabetic Research : Investigated for its role in inhibiting intestinal glucose absorption, which could aid in managing diabetes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly reduces bacterial load in contaminated water systems. The research highlighted its effectiveness at concentrations as low as 50 mg/L, comparable to traditional disinfectants like benzalkonium chloride .

Case Study 2: Emulsification in Cosmetics

In cosmetic formulations, this compound was found to enhance the stability of emulsions containing oils and water, improving the texture and application of creams and lotions. The study emphasized its compatibility with other cosmetic ingredients, making it a versatile additive .

Data Table: Summary of Applications

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Surfactant | Emulsification, Detergency | Effective at reducing surface tension |

| Antimicrobial | Bactericidal, Fungicidal | Active against multiple pathogens |

| Pharmaceutical | Drug delivery systems, Antidiabetic research | Enhances solubility of drugs |

Mechanism of Action

The mechanism of action of (5-Hydroxy-m-tolyl)trimethylammonium bromide involves its interaction with cell membranes. The trimethylammonium group interacts with the negatively charged phospholipid head groups, disrupting the membrane structure. This leads to increased permeability and eventual cell lysis. The hydroxy group may also participate in hydrogen bonding, further stabilizing the interaction with the membrane.

Comparison with Similar Compounds

Alkyl Chain Length Variants

Trimethylammonium bromides with varying alkyl chain lengths exhibit distinct physicochemical and biological behaviors:

Key Observations :

Hydroxy-Substituted Derivatives

Hydroxyl groups significantly alter biological and chemical activity:

- 2-Hydroxyphenethyltrimethylammonium bromide: Exhibits negligible nicotine-like activity compared to its non-hydroxylated analog, phenethyltrimethylammonium bromide, due to steric hindrance or reduced receptor binding .

- Dioleoyl lecithin: Hydroxyl groups in phospholipids reduce cation binding (e.g., Ca²⁺) compared to non-hydroxylated analogs, affecting membrane interactions .

Implications for (5-Hydroxy-m-tolyl)trimethylammonium Bromide :

Aromatic vs. Aliphatic Trimethylammonium Salts

| Compound Type | Example | Key Differences |

|---|---|---|

| Aromatic | This compound | Enhanced π-π stacking potential; hydroxyl group increases polarity and acidity. |

| Aliphatic | CTAB | Higher hydrophobicity; better suited for micelle formation and DNA extraction. |

Material Science

- Ferroelectricity : Trimethylammonium bromide exhibits ferroelectric behavior below room temperature, suggesting utility in electronic devices .

- Micellar Properties : C12 alkyl chains (e.g., dodecyltrimethylammonium bromide) optimize micelle stability, while shorter chains (e.g., propyl) favor rapid self-assembly .

Biological Activity

(5-Hydroxy-m-tolyl)trimethylammonium bromide is a quaternary ammonium compound that has garnered interest in various biological studies due to its potential pharmacological effects. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

The compound primarily interacts with various neurotransmitter receptors, particularly the 5-hydroxytryptamine (serotonin) receptors. Research indicates that it acts as an allosteric modulator of the 5-HT2C receptor, which is implicated in numerous physiological functions including mood regulation, appetite control, and nociception .

1. Neuropharmacological Activity

- Serotonin Receptor Modulation : this compound has been shown to influence serotonin signaling pathways. Studies have indicated that it can enhance serotonin receptor activation, leading to potential applications in treating mood disorders .

2. Immunological Responses

- Lymphocyte Proliferation : The compound has been evaluated using the Murine Local Lymph Node Assay (LLNA), where it demonstrated a stimulation index (SI) greater than 3, indicating significant lymphocyte proliferation in response to topical exposure. This suggests potential immunomodulatory effects that could be harnessed in therapeutic contexts .

Case Study 1: Neuropharmacological Implications

In a study examining the effects of various compounds on serotonin receptors, this compound was identified as a potent modulator with implications for anxiety and depression treatment. The study utilized fluorescence polarization assays to measure binding affinity and found significant interactions with the 5-HT2C receptor .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of quaternary ammonium compounds has revealed that this compound exhibits inhibitory effects against specific bacterial strains. It was particularly effective against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Functionalization of the Hydroxy Group

The phenolic -OH group can undergo typical derivatization reactions:

Alkylation

Reaction with alkyl halides under basic conditions:

-

Example :

Acylation

Formation of esters using acyl chlorides:

-

Example :

Quaternary Ammonium Group Reactivity

The trimethylammonium group exhibits limited reactivity due to its full quaternization but may participate in:

Hofmann Elimination

Under strong basic conditions (e.g., Ag₂O/H₂O), β-hydrogen elimination occurs:

Ion Exchange

The bromide counterion can be replaced via metathesis:

Oxidation of the Hydroxy Group

Strong oxidizing agents (e.g., KMnO₄) may convert the -OH group to a ketone, though steric and electronic effects from the ammonium group could hinder this pathway.

Reduction of the Aromatic Ring

Catalytic hydrogenation (H₂/Pd) could reduce the aromatic ring to a cyclohexane derivative, but the ammonium group may require protective strategies .

Micellar Catalysis

As a cationic surfactant, the compound may form micelles in aqueous solutions, influencing reaction kinetics in biphasic systems (e.g., hydrolysis or oxidation reactions) .

| Property | Value | Conditions |

|---|---|---|

| Critical Micelle Concentration (CMC) | ~1–10 mM (estimated) | Aqueous solutions, 25°C |

| Micellar Aggregation Number | 50–100 (analogous to CTAB) | Dependent on temperature/ionic strength |

Biological Activity

While not a direct chemical reaction, halogenated analogs (e.g., brominated phenols) exhibit biofilm inhibition in Bacillus subtilis , suggesting potential derivatization routes for bioactive compounds.

Thermal Decomposition

At elevated temperatures (>200°C), the compound may decompose via:

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for determining the purity and stability of (5-Hydroxy-m-tolyl)trimethylammonium bromide in aqueous solutions?

- Methodology : Reverse-phase HPLC using a tetrabutylammonium bromide (TBAB)-based mobile phase (e.g., methanol:TBAB solution = 64:36 v/v). Ensure system suitability via retention time reproducibility (±2%) and resolution ≥2.0 between analyte and impurities. Adjust pH to 3.0–4.0 with glacial acetic acid to enhance peak symmetry .

- Critical Parameters :

- Column: C18 stationary phase (5 µm, 250 × 4.6 mm).

- Detection: UV at 254 nm.

- Validation: Linearity (R² > 0.99), recovery (95–105%), and precision (RSD < 2%).

Q. How can researchers characterize the interaction of this compound with DNA using spectroscopic and calorimetric techniques?

- Experimental Design :

- Potentiometry : Use a surfactant-selective electrode to measure binding constants (Kb) at 27°C and 37°C in Tris buffer (pH 7.4, 0.01 M NaCl).

- Isothermal Titration Calorimetry (ITC) : Determine enthalpy (ΔH) and entropy (ΔS) changes by titrating DNA into surfactant solutions.

- UV-Vis Spectroscopy : Monitor hypochromicity at 260 nm to assess intercalation or electrostatic binding .

- Data Interpretation : A positive ΔH and ΔS suggest entropy-driven binding (e.g., hydrophobic interactions), while negative ΔH indicates enthalpy-driven processes (e.g., hydrogen bonding).

Advanced Research Questions

Q. What thermodynamic and kinetic parameters are critical for analyzing surfactant-biomacromolecule interactions, and how can discrepancies between techniques (e.g., ITC vs. UV) be resolved?

- Key Parameters :

- Binding stoichiometry (n), Kb, ΔH, ΔS, and Gibbs free energy (ΔG).

- Kinetic rate constants (kon, koff) from surface plasmon resonance (SPR) or stopped-flow spectroscopy.

- Resolving Contradictions :

- Example : ITC may show exothermic binding, while UV suggests cooperative effects. Cross-validate using circular dichroism (CD) to confirm conformational changes in DNA/protein.

- Statistical Tools : Principal component analysis (PCA) to harmonize multi-method datasets .

Q. How does the hydroxyl group in this compound influence its micellization behavior compared to non-hydroxylated analogs (e.g., DTAB)?

- Methodology :

- Critical Micelle Concentration (CMC) : Measure via conductivity or surface tension. Expect lower CMC due to hydrogen bonding from the hydroxyl group.

- Aggregation Number : Use fluorescence quenching with pyrene to compare micelle size.

- Data from Analogs :

| Surfactant | CMC (mM) | Aggregation Number |

|---|---|---|

| DTAB (C12) | 15.0 | 50–60 |

| CTAB (C16) | 0.92 | 75–90 |

| Hypothesized (5-Hydroxy-m-tolyl) analog | ~8.5 | 60–70 |

- Mechanism : Hydroxyl groups enhance water solubility but reduce hydrophobic packing, leading to smaller aggregates .

Q. What experimental strategies optimize this compound as a phase-transfer catalyst in biphasic reactions?

- Optimization Factors :

- Solvent System : Use polar aprotic solvents (e.g., DMF) for aqueous-organic phase compatibility.

- Concentration : 0.5–2.0 mol% surfactant to substrate.

- Temperature : 40–60°C to enhance mass transfer without degrading the catalyst.

Q. How can researchers design experiments to assess pH-dependent conformational changes in proteins induced by this compound?

- Techniques :

- CD Spectroscopy : Track α-helix to β-sheet transitions at pH 4.0–9.0.

- Fluorescence Quenching : Use acrylamide to probe solvent accessibility of tryptophan residues.

- Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius changes during unfolding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.